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Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B10819768 Get Quote

An In-Depth Technical Guide to the Core Structure and Activity of (Rac)-BRD0705

Introduction
(Rac)-BRD0705 and its constituent enantiomers represent a significant advancement in the

selective inhibition of Glycogen Synthase Kinase 3 (GSK3). As a therapeutic target, GSK3 has

been implicated in a multitude of diseases, including acute myeloid leukemia (AML),

neuropsychiatric disorders like Fragile X syndrome, and cellular self-renewal processes.[1][2]

However, clinical development of GSK3 inhibitors has been hampered by mechanism-based

toxicities, largely attributed to the simultaneous inhibition of its two highly homologous

paralogs, GSK3α and GSK3β, which leads to the activation of the WNT/β-catenin pathway.[1]

BRD0705 was rationally designed as a paralog-selective inhibitor of GSK3α, a strategy that

successfully decouples the desired kinase inhibition from the problematic β-catenin

stabilization.[1][3] This guide provides a detailed examination of the structure, quantitative

activity, and functional implications of (Rac)-BRD0705 and its active enantiomer.

Core Chemical Structure and Stereochemistry
(Rac)-BRD0705 is the racemic mixture of two enantiomers based on a pyrazolo[3,4-b]quinolin-

5-one scaffold. The stereochemistry at the C4 position is the critical determinant of its biological

activity.

Chemical Name: (4S)-4-ethyl-1,2,4,6,7,8-hexahydro-7,7-dimethyl-4-phenyl-5H-pyrazolo[3,4-

b]quinolin-5-one (for the active S-enantiomer, BRD0705)

Molecular Formula: C₂₀H₂₃N₃O
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Molecular Weight: 321.42 g/mol

The racemate and its components are distinguished as follows:

(Rac)-BRD0705: The 1:1 mixture of the (S) and (R) enantiomers. It is described as a less

active racemate. (CAS Number: 1597440-03-3)

BRD0705: The (S)-enantiomer, which is the potent and selective GSK3α inhibitor. (CAS

Number: 2056261-41-5)

BRD5648: The (R)-enantiomer, which has an inverted stereochemistry at the quaternary

center and is considered the inactive enantiomer.

The design of this scaffold was a structure-based effort to exploit a single amino acid difference

in the ATP-binding domains of the GSK3 paralogs: a glutamate (Glu196) in GSK3α versus an

aspartate (Asp133) in GSK3β. This "Asp-Glu switch" provides a basis for achieving high

paralog selectivity.

Quantitative Biological Activity
The biological activity of BRD0705 has been extensively characterized, demonstrating potent

inhibition of GSK3α with significant selectivity over GSK3β and the broader kinome. All

quantitative data below pertains to the active (S)-enantiomer, BRD0705.

Table 1: In Vitro Enzymatic Inhibition Data
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Target Parameter Value Selectivity Reference(s)

GSK3α IC₅₀ 66 nM 8-fold vs. GSK3β

K_d_ 4.8 µM

GSK3β IC₅₀ 515 nM

CDK2 IC₅₀ 6.87 µM
87-fold vs.

GSK3α

CDK3 IC₅₀ 9.74 µM
123-fold vs.

GSK3α

CDK5 IC₅₀ 9.20 µM
116-fold vs.

GSK3α

Table 2: Cellular Activity and In Vivo Dosage
Assay / Model Parameter Value / Dosage

Cell Line /
Animal Model

Reference(s)

Cellular Target

Engagement

Cellular IC₅₀

(GSK3α)
4.8 µM HEK cells

Cellular IC₅₀

(GSK3β)
>20 µM HEK cells

AML Cell

Differentiation

Effective

Concentration
20 µM AML cell lines

AML Colony

Formation

Effective

Concentration
10 - 40 µM

U937, MOLM13,

etc.

AML Mouse

Model

Oral Gavage

Dosage

15 - 30 mg/kg

(twice daily)
NSG Mice

Mechanism of Action and Signaling Pathways
BRD0705 functions as an ATP-competitive inhibitor that selectively targets the kinase domain

of GSK3α. Its key mechanistic feature is the ability to inhibit GSK3α without concurrently

activating the canonical WNT signaling pathway, a common liability of dual GSK3α/β inhibitors.
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Pathway 1: Canonical WNT/β-Catenin Signaling with
Dual GSK3 Inhibition
In the absence of a WNT signal, GSK3 (both α and β paralogs) phosphorylates β-catenin,

marking it for ubiquitination and proteasomal degradation. Dual inhibition of both GSK3α and

GSK3β prevents this phosphorylation, leading to β-catenin stabilization, nuclear translocation,

and transcription of WNT target genes, which can have neoplastic potential.

Caption: Canonical WNT pathway showing dual GSK3 inhibitor action.

Pathway 2: Selective GSK3α Inhibition by BRD0705 in
AML
BRD0705 selectively inhibits GSK3α. This is sufficient to induce myeloid differentiation in AML

cells but is not enough to cause the stabilization and nuclear translocation of β-catenin. This

paralog-specific effect allows for a therapeutic window, avoiding the toxicity associated with

WNT pathway activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective
inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

2. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse
model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

3. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [structure of (Rac)-BRD0705]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b10819768#structure-of-
rac-brd0705]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b10819768?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6553635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6553635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8095719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8095719/
https://aacrjournals.org/cancerdiscovery/article/8/5/528/9794/A-Paralog-Selective-Inhibitor-May-Allow-for
https://www.benchchem.com/product/b10819768#structure-of-rac-brd0705
https://www.benchchem.com/product/b10819768#structure-of-rac-brd0705
https://www.benchchem.com/product/b10819768#structure-of-rac-brd0705
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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